Home > Products > Screening Compounds P83758 > 1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione
1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione -

1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4522049
CAS Number:
Molecular Formula: C16H16N4O3
Molecular Weight: 312.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, also referred to as "compound 2" in the research, displays significant prophylactic antiarrhythmic activity. It exhibited the highest prophylactic antiarrhythmic activity amongst its analogues, with an LD50/ED50 ratio of 54.9. Additionally, it shows weak affinity for both alpha1- and alpha2-adrenoreceptors.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, designated as "compound 15" in the study, exhibits strong prophylactic antiarrhythmic activity, comparable to compound 2. It demonstrated an LD50/ED50 ratio of 55.0, indicating potent antiarrhythmic effects. Similar to compound 2, it displays weak affinity for alpha1- and alpha2-adrenoreceptors.

8-Amino-7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound features a planar purine fused-ring skeleton. The morpholine ring adopts a chair conformation, and the structure is stabilized by a network of intermolecular hydrogen bonds. The conformation of the 7-amino-hydroxyalkyl substituent is influenced by an intramolecular O-H...N hydrogen bond.

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of xanthene derivatives designed for antiasthmatic activity.

(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)(dimethylphenylphosphine)gold(I)

  • Compound Description: In this compound, the gold atom is linearly coordinated by the phosphorus atom of the dimethylphenylphosphine ligand and the deprotonated nitrogen atom at position 7 of the theophyllinate ligand.

7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium tetrachloridoferrate(III)

  • Compound Description: The structure of this compound consists of two independent protonated 7-(1,3-dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (doxofyllinium) molecules and two tetrahedral tetrachloridoferrate(III) anions.

3,7-Dimethyl-1-propargylxanthine

  • Compound Description: This compound acts as an A2A antagonist. A2A antagonists, including this compound, have demonstrated neuroprotective effects by attenuating MPTP-induced dopamine loss in a Parkinson's disease model.

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: This compound is an A2A antagonist. Studies show KW-6002 exhibits neuroprotective effects, particularly in attenuating MPTP-induced dopamine loss in a Parkinson's disease model.

7-[3-(Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

  • Compound Description: The theophylline moiety in this compound is planar. The conformation of the 7-aminohydroxyalkyl substituent might be influenced by an intramolecular O-H...N hydrogen bond, and an N-H...O intermolecular bond further stabilizes the structure.

3,7-Dihydro-7-[2-hydroxy-3-[4-[3-phenylthio)propyl]-1-piperazinyl]propyl]-1,3-dimethyl-1H-purine-2,6-dione dihydrochloride (tazifylline)

  • Compound Description: Tazifylline functions as a selective and potent histamine H1-receptor antagonist with a long duration of action. It effectively inhibits histamine-induced responses in various experimental settings.

3,4-Dihydro-1,3-dimethyl-7-[3-[4-[3-(phenylthio)propyl]piperazin-1-yl]-2-hydroxypropyl]-1H-purine-2,6-dione (RS-49014)

  • Compound Description: RS-49014 exhibits potent antihistaminic activity, demonstrating significant inhibition of both histamine-induced bronchospasm and passive cutaneous anaphylaxis in animal models. Due to its promising antihistaminic properties, RS-49014 was selected for clinical trials.

R[+]-8-([1-[3,4-Dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

  • Compound Description: MKS-492 is a known inhibitor of type III cyclic nucleotide phosphodiesterase. It exhibits potent inhibitory effects on antigen-induced bronchoconstriction and allergic reactions. MKS-492 also demonstrates inhibitory effects on inflammatory reactions induced by platelet-activating factor (PAF) and leukotriene B4 (LTB4).

8-Amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This molecule exhibits typical molecular geometry. Its purine fused-ring system shows slight deviations from planarity, with the six-membered ring planar to within 0.006 (2) A and the five-membered ring planar to within 0.011 (2) A, and an inclination of 0.72 (8)° between them. It also forms chains along the [] direction due to an intermolecular N—H⋯O hydrogen bond.

Properties

Product Name

1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]purine-2,6-dione

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C16H16N4O3/c1-10-4-6-11(7-5-10)12(21)8-20-9-17-14-13(20)15(22)19(3)16(23)18(14)2/h4-7,9H,8H2,1-3H3

InChI Key

WQXMCPGBMYHDJA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.